(2-氨基-3,4-二氟苯基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

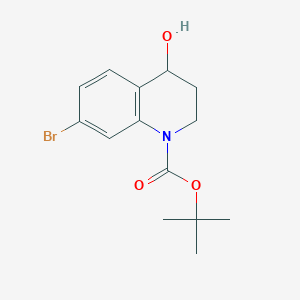

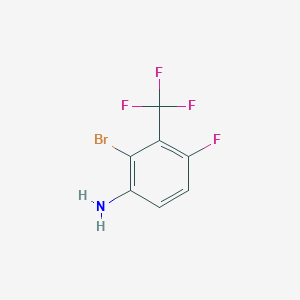

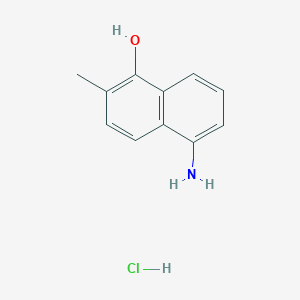

“(2-Amino-3,4-difluorophenyl)methanol” is a chemical compound with the molecular formula C7H7F2NO . It has a molecular weight of 159.14 g/mol . The compound is solid in physical form .

Synthesis Analysis

The synthesis of compounds similar to “(2-Amino-3,4-difluorophenyl)methanol” has been reported in the literature . For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .

Molecular Structure Analysis

The InChI code for “(2-Amino-3,4-difluorophenyl)methanol” is 1S/C7H7F2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3,10H2 . The compound has a topological polar surface area of 46.2 Ų .

Physical And Chemical Properties Analysis

“(2-Amino-3,4-difluorophenyl)methanol” has a molecular weight of 159.13 g/mol . It has a topological polar surface area of 46.2 Ų . The compound is solid in physical form .

科学研究应用

Application in Pharmaceutical Industry

- Field : Pharmaceutical Chemistry

- Application Summary : “(2-Amino-3,4-difluorophenyl)methanol” is used in the preparation of Ticagrelor, an antiplatelet drug . The synthesis of Ticagrelor is a four-step reaction, and each reaction step was optimized individually to develop a scalable and industrial friendly process .

- Methods of Application : The critical step to prepare intermediate 5 was optimized using the response surface methodology. One-pot reaction was used to telescope the next three steps, resulting in 75% overall yield in comparison to the initial 63% yield obtained from the stepwise isolation process .

- Results : The feasibility and consistency of the improved process was verified by pilot-scale test .

Application in Synthesis of Antiviral Compounds

- Field : Chemistry of Heterocyclic Compounds

- Application Summary : The Dimroth rearrangement, which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .

- Methods of Application : The Dimroth rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light. Numerous factors affect the course of the Dimroth rearrangement in heterocyclic systems .

- Results : The specific route by which the Dimroth rearrangement takes place depends on many factors, but in general, three fundamentally different stages can be identified: 1) formation of an adduct by an attack of the heterocyclic ring by a nucleophile, 2) electrocyclic ring opening in the adduct followed by rotation around the single bond, and 3) closure of the ring with the participation of other structural units .

Synthesis of Fluorinated Pyridines

- Field : Chemistry of Heterocyclic Compounds

- Application Summary : Fluorinated pyridines are key structural fragments of various biologically active compounds . They have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

- Methods of Application : The synthesis of fluorinated pyridines involves various methods, including the Umemoto reaction and Balts-Schiemann reaction . The specific synthetic route depends on many factors, including the position and number of fluorine atoms in the pyridine ring .

- Results : Fluorinated pyridines have found applications in various fields, including medicine and agriculture . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .

Synthesis of Fluorinated Pyridines

- Field : Chemistry of Heterocyclic Compounds

- Application Summary : Fluorinated pyridines are key structural fragments of various biologically active compounds . They have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

- Methods of Application : The synthesis of fluorinated pyridines involves various methods, including the Umemoto reaction and Balts-Schiemann reaction . The specific synthetic route depends on many factors, including the position and number of fluorine atoms in the pyridine ring .

- Results : Fluorinated pyridines have found applications in various fields, including medicine and agriculture . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .

安全和危害

属性

IUPAC Name |

(2-amino-3,4-difluorophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2,11H,3,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBPFJIUOUOZBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)N)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-3,4-difluorophenyl)methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1381772.png)

![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine](/img/structure/B1381780.png)

![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B1381786.png)